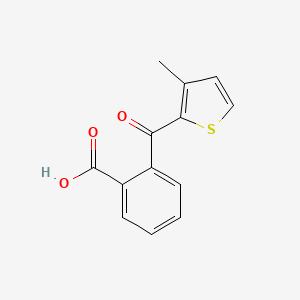

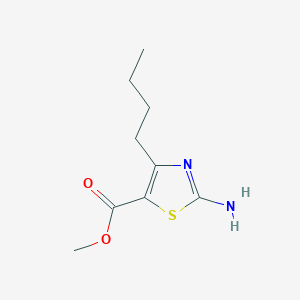

Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate” is a chemical compound that belongs to the class of 2-aminothiazoles . 2-Aminothiazoles are significant organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, including “Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate”, involves several steps . The compounds are characterized by FTIR and NMR (1H and 13C) . The yield of the synthesized compounds is around 60%, with a melting point of 200–202 °C .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate” can be represented by the Inchi Code: 1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3, (H2,10,11) .科学的研究の応用

Synthetic Studies and Compound Modifications

- Isomerization in Thiazoline Peptides: Studies have shown that amino acid residues connected to the thiazoline ring are completely racemized during thiazoline ring formation, highlighting the chemical behavior of thiazoline peptides in synthetic processes (Hirotsu, Shiba, & Kaneko, 1970).

- Corrosion Inhibition: Research has explored the application of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions, indicating the material's protective capabilities (Yüce, Mert, Kardaş, & Yazıcı, 2014).

- Antitumor and Antifilarial Agents: Derivatives of thiazole have been synthesized and evaluated for their potential as antitumor and antifilarial agents, showing promise in inhibiting cell proliferation and possessing in vivo activity against certain parasites (Kumar et al., 1993).

- Synthesis of Constrained Heterocyclic γ-Amino Acids: A new class of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) has been developed as mimics of protein secondary structures, showcasing the versatility of thiazole derivatives in designing biomimetic compounds (Mathieu et al., 2015).

Electrochemical and Photoluminescence Applications

- Electrocatalytic Carboxylation: An electrochemical approach to carboxylate 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, demonstrating the potential for sustainable carbon utilization (Feng et al., 2010).

- Fluorescent Materials from Biomass-Derived Compounds: The preparation of fluorescent materials through cross-coupling reactions involving biomass-derived furfural and amino acids has been explored, offering routes to environmentally friendly photoluminescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).

Antimicrobial and Biological Activities

- Antimicrobial Studies: Some thiazole derivatives have been synthesized and assessed for their antimicrobial activities, providing insights into the structure-activity relationships essential for designing effective antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

特性

IUPAC Name |

methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(8(12)13-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKLVKRAFVLKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=N1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-butyl-1,3-thiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2649541.png)

![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)

![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2649552.png)

![4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2649555.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2649557.png)